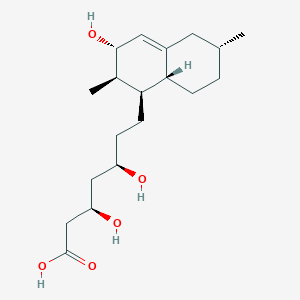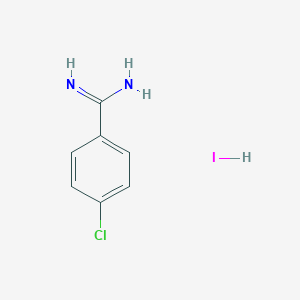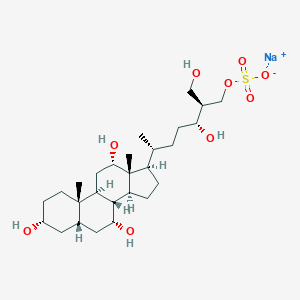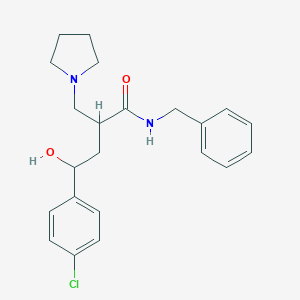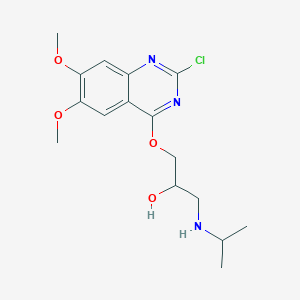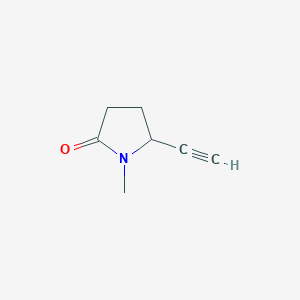
5-Ethynyl-1-methyl-2-pyrrolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1-methyl-2-pyrrolidone (EMP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EMP is a heterocyclic compound that contains a pyrrolidone ring with an ethynyl group attached to it. This compound has been extensively studied for its potential use in various fields, including pharmaceuticals, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-1-methyl-2-pyrrolidone is not fully understood. However, it is believed that 5-Ethynyl-1-methyl-2-pyrrolidone interacts with various enzymes and proteins in the body, leading to changes in their activity. 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to interact with DNA, leading to changes in gene expression.
Biochemische Und Physiologische Effekte
5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have various biochemical and physiological effects. In animal studies, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have analgesic and anti-inflammatory effects. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have anticonvulsant and anxiolytic effects. 5-Ethynyl-1-methyl-2-pyrrolidone has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethynyl-1-methyl-2-pyrrolidone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has a wide range of potential applications in various fields of science. However, 5-Ethynyl-1-methyl-2-pyrrolidone also has some limitations. It is a relatively new compound, and its potential side effects and toxicity are not fully understood. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone is a highly reactive compound that requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 5-Ethynyl-1-methyl-2-pyrrolidone. In the field of pharmaceuticals, 5-Ethynyl-1-methyl-2-pyrrolidone has the potential to be used as a drug delivery system for various drugs. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a building block for the synthesis of new drugs with unique properties. In the field of materials science, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a monomer for the synthesis of new polymers with unique properties. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a template for the synthesis of new materials with specific functions. Overall, the study of 5-Ethynyl-1-methyl-2-pyrrolidone has the potential to lead to significant advancements in various fields of science.
Synthesemethoden
5-Ethynyl-1-methyl-2-pyrrolidone can be synthesized through various methods, including the reaction of 1-methylpyrrolidin-2-one with acetylene in the presence of a palladium catalyst. Another method involves the reaction of 1-methylpyrrolidin-2-one with ethynylmagnesium bromide in the presence of a copper catalyst. These methods have been optimized to obtain high yields of pure 5-Ethynyl-1-methyl-2-pyrrolidone.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-1-methyl-2-pyrrolidone has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, 5-Ethynyl-1-methyl-2-pyrrolidone has been used as a building block for the synthesis of complex molecules. In the field of materials science, 5-Ethynyl-1-methyl-2-pyrrolidone has been used as a monomer for the synthesis of polymers with unique properties. In the field of pharmaceuticals, 5-Ethynyl-1-methyl-2-pyrrolidone has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Eigenschaften
IUPAC Name |
5-ethynyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-6-4-5-7(9)8(6)2/h1,6H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIJIEQPWZDFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1-methyl-2-pyrrolidone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

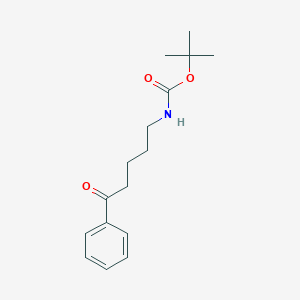
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
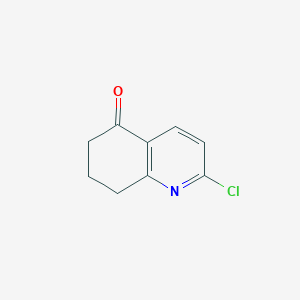

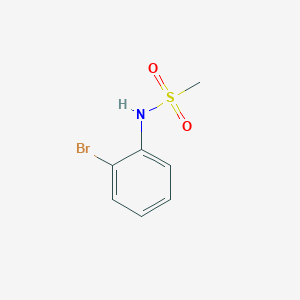
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

